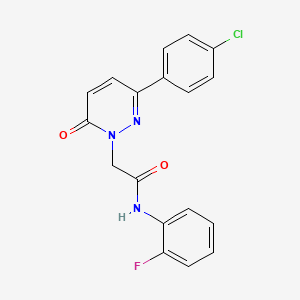
(o-Chlorophenoxy)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(o-Chlorophenoxy)phenylacetic acid is an organic compound with the molecular formula C14H11ClO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorophenoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(o-Chlorophenoxy)phenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetic acid with o-chlorophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
(o-Chlorophenoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(o-Chlorophenoxy)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (o-Chlorophenoxy)phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A simpler analog without the chlorophenoxy group.
o-Chlorophenylacetic acid: Similar structure but lacks the phenoxy group.
Phenoxyacetic acid: Contains the phenoxy group but lacks the chlorophenyl substitution .
Uniqueness
(o-Chlorophenoxy)phenylacetic acid is unique due to the presence of both the chlorophenoxy and phenylacetic acid moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
17639-01-9 |
|---|---|
Molekularformel |
C14H11ClO3 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C14H11ClO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) |
InChI-Schlüssel |
RAZABXQTXNREAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12175847.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12175848.png)
![2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B12175856.png)





![9,10-Dimethoxy-6-[6-oxo-6-(pyrrolidin-1-yl)hexyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12175911.png)
![methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B12175913.png)
![N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12175919.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12175922.png)

![methyl 5-(4-fluorophenyl)-2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12175941.png)
